2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine
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Overview
Description
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine is a complex organic compound with a molecular formula of C11H10F3N3OS and a molecular weight of 289.28 g/mol This compound features a pyrimidine ring substituted with a thiophene and a trifluoromethyl group, connected to an ethanamine moiety through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde, trifluoromethyl ketone, and guanidine.
Ether Formation: The pyrimidine derivative is then reacted with 2-chloroethanol under basic conditions to form the ether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the ethanamine group under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting enzymatic activity or altering protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2(1H)-one
- 3-Chloro-2-aminoethyl-5-trifluoromethylpyridine
Uniqueness
2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethan-1-amine is unique due to its combination of a thiophene ring, trifluoromethyl group, and ethanamine moiety
Properties
Molecular Formula |
C11H10F3N3OS |
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Molecular Weight |
289.28 g/mol |
IUPAC Name |
2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]oxyethanamine |
InChI |
InChI=1S/C11H10F3N3OS/c12-11(13,14)9-6-7(8-2-1-5-19-8)16-10(17-9)18-4-3-15/h1-2,5-6H,3-4,15H2 |
InChI Key |
KHVOZCIKMGGZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NC(=N2)OCCN)C(F)(F)F |
Origin of Product |
United States |
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